Cas no 1806069-67-9 (4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine)

4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine
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- Inchi: 1S/C6H4ClF2IN2/c7-4-2(11)1-3(10)12-5(4)6(8)9/h1,6H,(H2,11,12)
- InChI Key: NXWQBBXMCYSYKJ-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(C(F)F)=N1)Cl)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9
4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071002-1g |
4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine |
1806069-67-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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4. Back matter
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine
4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine: A Comprehensive Overview
4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine, also known by its CAS number 1806069-67-9, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple functional groups, including an amino group (-NH₂), a chlorine atom, a difluoromethyl group (-CF₂H), and an iodine atom, makes it a versatile molecule with potential applications in drug discovery and advanced materials.
The synthesis of 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. The introduction of the amino group at the 4-position is often achieved through nucleophilic substitution or amidation reactions. The chlorine atom at the 3-position is introduced via electrophilic substitution, while the difluoromethyl group at the 2-position is incorporated using fluorination techniques. The iodine atom at the 6-position is added through iodination reactions, which are carefully controlled to ensure regioselectivity.
Recent studies have highlighted the potential of 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine as a building block for constructing bioactive molecules. Its unique combination of functional groups allows for extensive chemical modification, enabling researchers to explore its role in various biological pathways. For instance, the amino group can serve as a site for further functionalization, such as coupling with other biomolecules or forming bioisosteric replacements. The chlorine and iodine atoms contribute to the molecule's electronic properties, making it suitable for applications in electron transport materials.
In terms of pharmacological applications, 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine has shown promise as a lead compound in anti-cancer drug development. Its ability to modulate key enzymes involved in cell proliferation and apoptosis has been extensively studied. Recent research has demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy agent. Additionally, its difluoromethyl group contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.
The structural complexity of 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine also makes it an attractive candidate for materials science applications. Its aromaticity and heteroatom content make it suitable for use in organic semiconductors and optoelectronic devices. Recent advancements in thin-film transistor technology have leveraged the electronic properties of this compound to develop high-performance devices with improved charge transport characteristics.
In conclusion, 4-Amino-3-chloro-2-(difluoromethyl)-6-iodopyridine, CAS number 1806069-67-9, is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure and functional groups provide a foundation for diverse applications, from drug discovery to advanced materials development. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations across these fields.
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